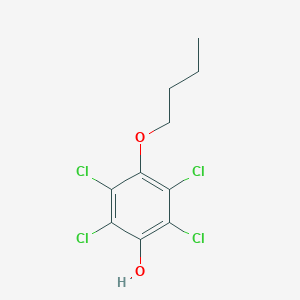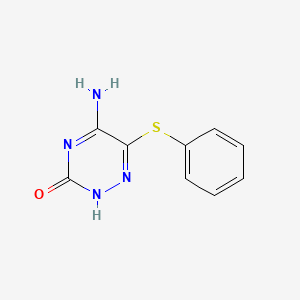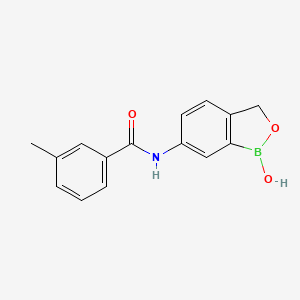
N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-3-methylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a benzoxaborole moiety, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with 6-amino-1,3-dihydro-1-hydroxy-2,1-benzoxaborole. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzoxaborole derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
Scientific Research Applications
N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-3-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: The compound is being investigated for its therapeutic potential, particularly in the treatment of infections and other diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The benzoxaborole moiety is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their function. This interaction can lead to various biological effects, including antimicrobial activity and inhibition of enzyme-mediated processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxaborole derivatives, such as:
Tavaborole: Used as an antifungal agent.
Crisaborole: Used in the treatment of eczema.
AN2690: Investigated for its antifungal properties.
Uniqueness
N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-3-methylbenzamide is unique due to its specific structure, which combines the benzoxaborole moiety with a 3-methylbenzamide group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H14BNO3 |
|---|---|
Molecular Weight |
267.09 g/mol |
IUPAC Name |
N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)-3-methylbenzamide |
InChI |
InChI=1S/C15H14BNO3/c1-10-3-2-4-11(7-10)15(18)17-13-6-5-12-9-20-16(19)14(12)8-13/h2-8,19H,9H2,1H3,(H,17,18) |
InChI Key |
TZWVRYGWVIHAHH-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)NC(=O)C3=CC=CC(=C3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


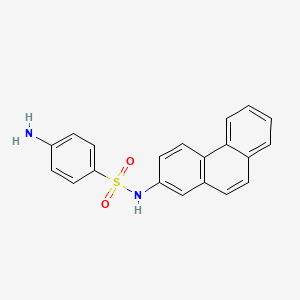

![3-[(4-Methylphenyl)methylidene]pentane-2,4-dione](/img/structure/B13996207.png)
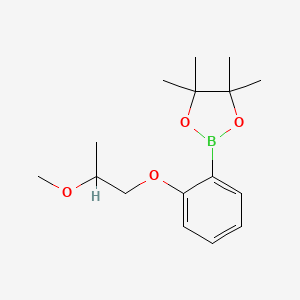
![Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate](/img/structure/B13996217.png)
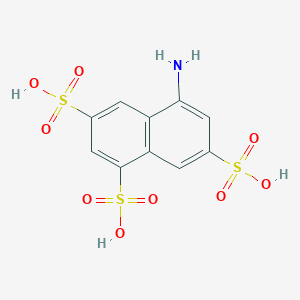
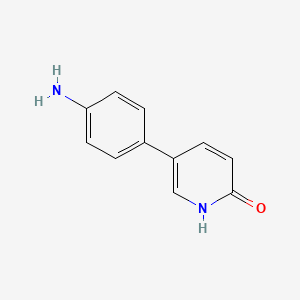
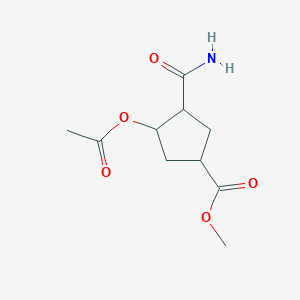
![4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13996239.png)

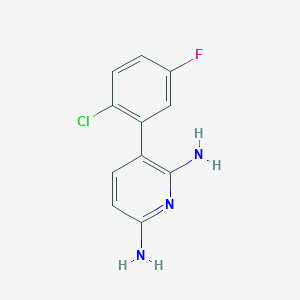
![2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid](/img/structure/B13996257.png)
